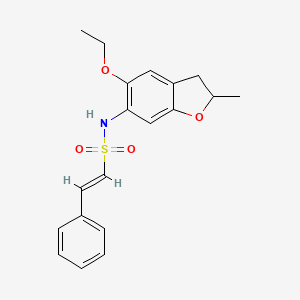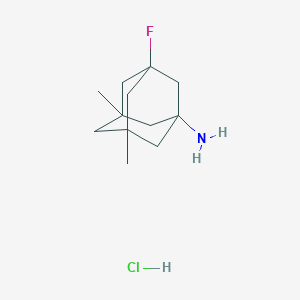![molecular formula C9H15N3O B2923349 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1601251-07-3](/img/structure/B2923349.png)
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The molecule also contains a propan-2-ol group, which is a three-carbon chain with a hydroxyl (OH) group attached to the middle carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a process similar to the Huisgen 1,3-dipolar cycloaddition . This reaction is commonly used to synthesize 1,2,3-triazoles and involves the reaction of an azide with an alkyne . The cyclopropyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The 1,2,3-triazole ring in the molecule is an aromatic heterocycle, meaning it is a cyclic molecule with alternating single and double bonds, which includes atoms other than carbon (in this case, nitrogen) in the ring . The cyclopropyl group is a type of cycloalkane, which is a molecule composed of carbon atoms arranged in a ring structure .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The hydroxyl group of the propan-2-ol portion of the molecule could potentially be oxidized to form a ketone . The 1,2,3-triazole ring could potentially participate in various reactions due to its aromatic nature .科学的研究の応用
Antifungal Applications
- Synthesis and Antifungal Evaluation : A study by Zambrano-Huerta et al. (2019) highlighted the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and evaluated their antifungal potency against Candida strains. A derivative with a cyclopropyl group displayed exceptional selectivity and low toxicity, suggesting potential as an antifungal compound (Zambrano-Huerta et al., 2019).
- Evaluation on Candida Strains : Another study by Lima-Neto et al. (2012) synthesized 1,2,3-Triazole derivatives and assessed their antifungal activity on various Candida species. One halogen-substituted triazole showed the best antifungal profile, indicating the scope for future drug development (Lima-Neto et al., 2012).
Synthesis and Characterization
- Peptide Synthesis : Tornøe et al. (2002) reported a regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, suggesting its utility in peptide and protein engineering (Tornøe et al., 2002).
- Crystal Structure Analysis : The study of the crystal structure of related compounds, like cyproconazole by Kang et al. (2015), provides insights into the structural aspects of triazole derivatives. Such analysis is crucial for understanding the physical and chemical properties of these compounds (Kang et al., 2015).
Biological and Environmental Applications
- Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers derived from triazoles. The study demonstrated low acute toxicity to various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
Synthetic Chemistry Applications
- Cyclopropane Reactions : Suleymanov et al. (2020) described donor-acceptor cyclopropanes substituted with triazene, demonstrating their reactivity in catalyst-free ring-opening reactions. This study highlights the utility of triazole derivatives in synthetic organic chemistry (Suleymanov et al., 2020).
将来の方向性
特性
IUPAC Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(2,13)8-6-12(11-10-8)5-7-3-4-7/h6-7,13H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQCXINAWWVWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(3-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B2923266.png)
![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2923268.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2923271.png)
![methyl 2-{[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2923273.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2923276.png)
![2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B2923277.png)
![2-((1-(4-(azepan-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2923279.png)
![2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2923280.png)



![N-{[4-cyano-5-(methylsulfanyl)-3-oxo-2(3H)-isothiazolyl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B2923285.png)
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2923288.png)
